3-Ethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- 3-Ethylaniline is used in the synthesis of hybrid imino-thiazolidinones, which have been studied as potential inhibitors of Carbonic Anhydrase II . This enzyme plays a crucial role in various biological processes and its abnormal functioning may lead to diseases such as glaucoma and different types of cancers .

- The synthesis of these inhibitors involves cyclization of diethyl but-2-ynedioate and different acyl thiourea substitutions of 3-ethyl amine .

- The inhibition profile of the synthesized derivatives against the CA (II) enzyme was determined .

Pharmacology and Cancer Research

Organic Chemistry

- 3-Ethylaniline is used as a building block in the synthesis of various materials . It’s often used in the production of polymers and other complex organic compounds .

- The specific methods of application or experimental procedures would depend on the type of material being synthesized and can vary widely .

- 3-Ethylaniline can be used as a standard in mass spectrometry for the analysis of complex mixtures .

- In this application, a known quantity of 3-Ethylaniline is added to the sample, and the resulting mass spectrum is analyzed. The presence and quantity of 3-Ethylaniline can then be used to calibrate the instrument and determine the composition of the original sample .

Material Science

Analytical Chemistry

- 3-Ethylaniline is used in the synthesis of spiroannulated hybrid molecules . These molecules are synthesized using an indium triflate as a catalyst in a one-pot four-component reaction of isatin, malononitrile, 1,3-Diketone, and 4-ethylaniline in ethyl alcohol .

- This method presents multiple advantages including operational simplicity, moderate reaction conditions, shorter reaction times (25–40 min), excellent yields (85–96%) with superior atom economy, and environmentally benign reaction conditions due to the use of recyclable and reusable non-toxic metal catalyst .

- 3-Ethylaniline is used in the synthesis of substituted polyanilines . These polymers are known for their extraordinary features such as ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .

- The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors and anticorrosion materials, and in a variety of biological applications, have been highlighted .

Synthesis of Spiroannulated Hybrid Molecules

Polymer Chemistry

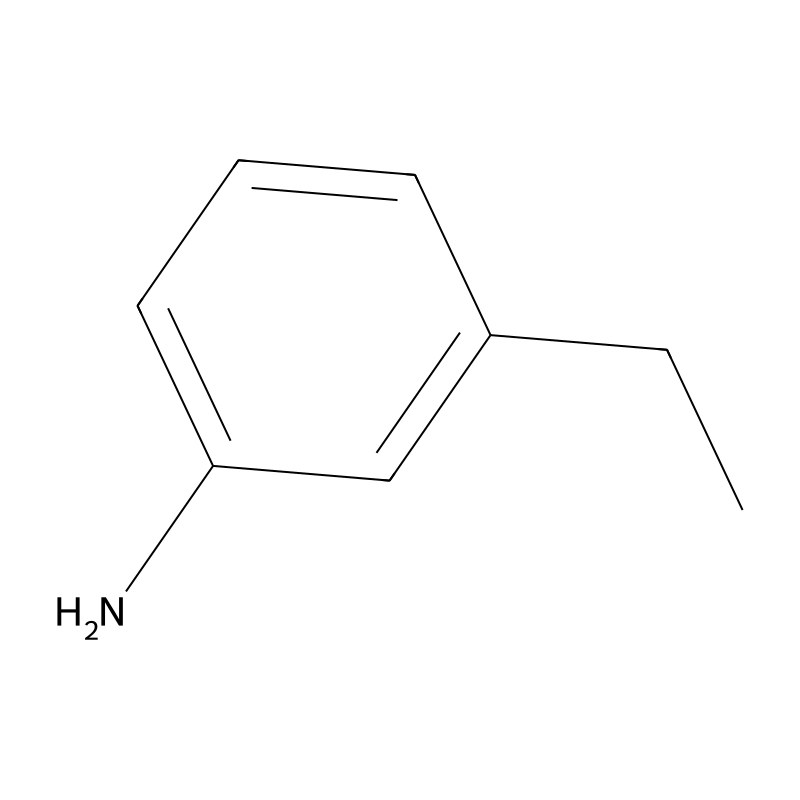

3-Ethylaniline is an organic compound with the molecular formula and a molecular weight of approximately 121.18 g/mol. It is classified as an aniline derivative, specifically a substituted aniline where an ethyl group is attached to the meta position of the benzene ring. The compound is also known by several other names, including m-ethylaniline and benzenamine, 3-ethyl-. It appears as a brown liquid with a characteristic odor and is soluble in organic solvents but only slightly soluble in water .

3-Ethylaniline is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: 3-Ethylaniline is moderately toxic and can be harmful upon inhalation, ingestion, or skin contact. Exposure can cause irritation of the eyes, skin, and respiratory tract. Chronic exposure may affect the liver, kidneys, and blood.

- Flammability: 3-Ethylaniline is a flammable liquid with a low flash point. It can ignite easily and generate toxic fumes upon combustion.

- Reactivity: 3-Ethylaniline can react exothermically with strong acids and oxidizing agents.

- Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic substitution, allowing for further substitution reactions at ortho or para positions.

- N-Acylation: It can react with acyl chlorides to form amides, which are useful in synthesizing various pharmaceuticals.

- Diazotization: Under acidic conditions, 3-ethylaniline can be converted into diazonium salts, which can then participate in coupling reactions to form azo compounds .

3-Ethylaniline exhibits biological activity that is primarily associated with its toxicity. It has been classified as harmful if swallowed, in contact with skin, or if inhaled. Prolonged exposure may lead to damage to organs such as the blood and hematopoietic system. Symptoms of overexposure include headache, dizziness, and respiratory issues . Additionally, it has been noted for its potential mutagenic effects in certain biological assays.

Several methods exist for synthesizing 3-ethylaniline:

- Reduction of Nitro Compounds: 3-Ethylaniline can be synthesized by reducing 3-ethylnitrobenzene using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid.

- Alkylation of Aniline: An alternative method involves the alkylation of aniline with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide.

- Friedel-Crafts Alkylation: This method utilizes a Friedel-Crafts reaction where ethylene is reacted with aniline in the presence of a Lewis acid catalyst like aluminum chloride .

3-Ethylaniline finds utility in various fields:

- Dyes and Pigments: It serves as an intermediate in the synthesis of dyes and pigments.

- Pharmaceuticals: The compound is used in the production of pharmaceutical agents due to its ability to form various derivatives.

- Rubber Chemicals: It is employed in the manufacture of rubber chemicals and antioxidants .

Studies on the interactions of 3-ethylaniline primarily focus on its toxicological properties. Research indicates that it can interact negatively with biological systems, leading to oxidative stress and potential cellular damage. Additionally, its interactions with other chemicals can enhance its toxicity or alter its metabolic pathways, making it crucial to study these interactions for safety assessments .

Several compounds share structural similarities with 3-ethylaniline, including:

- Aniline (C6H7N): The simplest form without any substituents on the benzene ring.

- 2-Ethylaniline (C8H11N): Similar structure but with the ethyl group at the ortho position.

- 4-Ethylaniline (C8H11N): Another isomer where the ethyl group is at the para position.

| Compound | Molecular Formula | Position of Ethyl Group | Unique Properties |

|---|---|---|---|

| 3-Ethylaniline | C8H11N | Meta | Moderate toxicity; used in dye synthesis |

| Aniline | C6H7N | None | Basic aromatic amine; precursor for many chemicals |

| 2-Ethylaniline | C8H11N | Ortho | Higher reactivity due to steric effects |

| 4-Ethylaniline | C8H11N | Para | Similar applications but different reactivity |

3-Ethylaniline's unique positioning of the ethyl group allows for specific reactivity patterns not seen in its ortho or para counterparts, making it particularly valuable in synthetic chemistry applications .

Catalytic Alkylation of Aniline with Ethylene

The direct catalytic alkylation of aniline with ethylene represents a fundamental approach to 3-ethylaniline synthesis, employing various heterogeneous and homogeneous catalytic systems. This methodology involves the nucleophilic attack of aniline on activated ethylene, facilitated by metal-based catalysts under controlled temperature and pressure conditions [6] [7].

Industrial applications of this approach utilize aluminum-based catalysts, particularly aluminum turnings in the presence of aniline to form aluminum anilide intermediates [6]. The process operates at temperatures ranging from 200-320°C under ethylene pressures of 40-55 atmospheres. Under optimized conditions, ethylaniline conversions of 86-90% have been achieved with reaction times extending 3-8 hours [6] [7].

The mechanism involves initial formation of aluminum anilide through reaction of aluminum metal with aniline, followed by coordination of ethylene to the aluminum center. Subsequent insertion of ethylene into the aluminum-nitrogen bond generates the ethylated product, which upon hydrolysis yields the desired 3-ethylaniline. Pressure drops equivalent to 140 atmospheres of ethylene consumption have been documented during successful alkylation reactions [6].

Alkali metal-exchanged zeolite catalysts, including potassium and cesium-exchanged Y zeolites, demonstrate significant activity for aniline ethylation with diethyl carbonate as an alkylating agent [8]. These systems achieve aniline conversions of 27-48% with N-ethylaniline selectivities exceeding 86% under moderate conditions of 548 K. The zeolite framework provides acid-base site pairs essential for simultaneous activation of both aniline and the alkylating species [8] [9].

Friedel-Crafts Ethylation Mechanisms

Traditional Friedel-Crafts alkylation methodology faces significant limitations when applied to aniline substrates due to the coordination of the amino nitrogen with Lewis acid catalysts such as aluminum trichloride [10] [11] [12]. The lone pair electrons on the aniline nitrogen form stable complexes with AlCl₃, preventing effective complexation with alkyl halides and resulting in deactivation of the aromatic ring toward electrophilic substitution [10] [11].

Modified Friedel-Crafts approaches employ alternative Lewis acid systems to circumvent these limitations. Hafnium and zirconium-containing Beta zeolites demonstrate exceptional activity for N-alkylation reactions of aniline derivatives, achieving selectivities toward N-benzylaniline exceeding 97% [13]. These systems operate through generation of in-situ hafnium hydride species, which facilitate hydrogen borrowing pathways essential for alkylation reactions [13].

The mechanism involves initial coordination of benzyl alcohol to open hafnium sites where one of the four Hf-O bonds has been hydrolyzed. Subsequent dehydrogenation generates aldehyde intermediates, which react with aniline to form imines. The hafnium hydride species then reduce the imine intermediates to yield the corresponding N-alkylated products [13].

Enantioselective Friedel-Crafts alkylation employing structurally confined nickel(II) complexes with binaphthyl-proline-imidazoline-based chiral ligands achieves high efficiency in aza-Friedel-Crafts reactions [14]. These systems enable alkylation of anilines with cyclic N-sulfonyl α-ketiminoesters, producing α-quaternary amino esters in yields up to 96% with enantioselectivities reaching 99% [14].

Reductive Amination Pathways

Reductive amination represents a versatile and atom-economical approach to 3-ethylaniline synthesis, proceeding through sequential imine formation and reduction steps [15] [16] [17] [18]. The methodology employs acetaldehyde as the carbonyl partner with aniline, generating the corresponding ethyl-substituted amine under mild reducing conditions.

Classical reductive amination utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent, operating under mildly acidic conditions (pH 3-4) for optimal selectivity [17]. The Borch reaction variant demonstrates high generality and provides excellent control over mono- versus di-alkylation selectivity through pH optimization. Under optimal conditions, reductive amination of aniline with acetaldehyde achieves yields exceeding 95% with minimal formation of diethylated byproducts [17].

Advanced palladium-based catalytic systems enable reductive amination under ambient hydrogen pressure, eliminating the need for specialized hydride reducing agents [19] [20] [21]. Palladium hydroxide supported on porous graphitic carbon nitride (Pd(OH)₂/g-C₃N₄) demonstrates exceptional activity for sterically hindered amine synthesis, achieving selectivities greater than 90% at room temperature [19].

The mechanism involves initial condensation of aniline with acetaldehyde to form the corresponding imine intermediate. The palladium hydroxide cluster facilitates both imine formation through proton transfer and subsequent reduction of the C=N bond through hydrogen activation [19]. The hydroxyl groups on the palladium cluster play a crucial role in facilitating proton exchange between different molecular species.

Enzymatic reductive amination employing imine reductases (IREDs) and reductive aminases (RedAms) provides highly selective routes to chiral ethylaniline derivatives [18]. These biocatalytic systems achieve remarkable enantioselectivities and operate under mild aqueous conditions, representing environmentally sustainable alternatives to traditional chemical methods [18].

Novel Catalytic Systems in Ethylaniline Production

Contemporary research focuses on developing novel catalytic architectures for enhanced selectivity and sustainability in 3-ethylaniline synthesis. Nickel-based catalysts demonstrate exceptional efficiency for N-alkylation of amines with alcohols through borrowing hydrogen strategies [22] [23]. These systems eliminate the need for external hydrogen sources while producing water as the sole byproduct.

The nickel catalyst system, generated in-situ from Ni(COD)₂ and KOH under ligand-free conditions, operates effectively with diverse aromatic and aliphatic alcohols [22]. The methodology demonstrates excellent functional group tolerance, accommodating halides, benzodioxane, and heteroaromatic substituents. Mechanistic investigations reveal the formation of nickel nanoparticles as the active catalytic species [22].

Rhodium(III)-catalyzed oxidative C-H alkylation provides an alternative approach utilizing readily available secondary allyl alcohols with pyrimidine-directing groups [24]. The methodology achieves β-aryl ketone formation through C-H bond activation, demonstrating broad functional group tolerance. Specific reaction conditions require but-3-en-2-ol as the alkylating agent to achieve metal oxidant-free conditions [24].

Attapulgite-supported iron oxide catalysts combined with transition metal oxides represent cost-effective alternatives for industrial ethylaniline production [25]. These heterogeneous systems achieve aniline conversions of 52-87% with N-ethylaniline yields of 64-75% under optimized conditions of 350-375°C. The fibrous clay support provides excellent thermal stability and facilitates catalyst recovery and reuse [25].

One-pot synthesis methodologies combining aqueous-phase reforming of ethanol with in-situ hydrogenation and N-alkylation reactions demonstrate significant potential for industrial applications [26] [27]. The process achieves complete conversion of both nitrobenzene and aniline (100%) with N-ethylaniline selectivity of 85.9% under conditions of 413 K and 1 MPa pressure for 8 hours [26].

Process Optimization and Yield Enhancement Strategies

Process optimization for 3-ethylaniline synthesis encompasses systematic evaluation of reaction parameters including temperature, pressure, catalyst loading, substrate ratios, and reaction time. The optimization of these variables significantly impacts both conversion efficiency and product selectivity [26] [8] [27].

Temperature optimization studies reveal optimal reaction conditions varying significantly among different catalytic systems. For one-pot synthesis from nitrobenzene and ethanol, maximum N-ethylaniline selectivity (85.9%) occurs at 413 K, with higher temperatures promoting undesired side reactions including C-alkylation and deep hydrogenation [26]. The temperature dependence reflects the competing requirements of aqueous-phase reforming, hydrogenation, and N-alkylation reactions occurring simultaneously.

| Reaction Parameter | Optimal Range | Effect on Selectivity | Reference |

|---|---|---|---|

| Temperature (K) | 393-453 | Maximum at 413 K (85.9%) | [26] |

| Pressure (MPa) | 0.8-2.5 | Lower pressure favors N-ethylaniline | [26] |

| Ethanol:Nitrobenzene Ratio | 6:1 | Optimal volumetric ratio 60:10 | [26] |

| Reaction Time (h) | 6-8 | Complete conversion after 8 h | [26] |

| Catalyst Loading (g) | 21.05 | Raney Ni catalyst optimal amount | [26] |

Pressure optimization demonstrates that reduced system pressure favors N-ethylaniline formation while suppressing ring hydrogenation reactions. Hydrogen partial pressure significantly affects selectivity, with lower hydrogen concentrations promoting desired N-alkylation over competing deep hydrogenation processes [26].

The substrate ratio optimization reveals critical dependencies on ethanol content and water concentration. The optimal volumetric ratio of nitrobenzene:ethanol:water of 10:60:0 maximizes N-ethylaniline selectivity while minimizing byproduct formation [26]. Excess ethanol leads to increased formation of quinoline derivatives and p-butylaniline through competing dehydrogenation pathways.

Advanced process intensification strategies employ continuous flow reactors and microreactor technology to enhance mass and heat transfer rates [28]. These approaches enable precise control of residence time and temperature profiles, leading to improved selectivity and reduced byproduct formation. The implementation of real-time monitoring and control systems further optimizes process performance.

Catalyst regeneration and recycling strategies significantly impact the economic viability of 3-ethylaniline production processes. Heterogeneous catalysts demonstrate excellent stability and reusability, with some systems maintaining activity over multiple reaction cycles without significant deactivation [13] [21]. The development of robust catalyst systems minimizes precious metal consumption and reduces overall production costs.

Yield enhancement through reaction engineering approaches includes optimization of mixing patterns, heat transfer mechanisms, and product separation strategies. The integration of reactive distillation and membrane separation technologies enables continuous product removal, shifting equilibrium toward desired product formation while facilitating product purification [28].

The implementation of design of experiments (DOE) methodologies and statistical optimization techniques enables systematic exploration of multivariable parameter spaces [29]. These approaches identify optimal operating conditions while minimizing experimental effort and providing statistical confidence in process optimization results.

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website